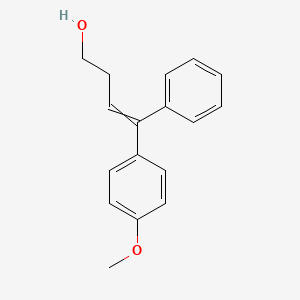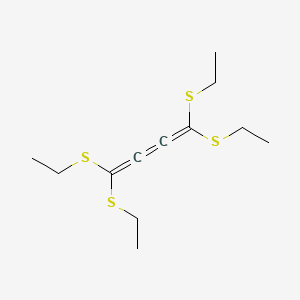
But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is a complex organic compound that combines the properties of but-2-enedioic acid and a guanidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine typically involves the reaction of but-2-enedioic acid with a guanidine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems allows for the efficient and consistent production of high-purity this compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the composition and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic acid: A cis-isomer of butenedioic acid with similar chemical properties.
Fumaric acid: A trans-isomer of butenedioic acid, differing in its geometric configuration.
Crotonic acid: Another unsaturated carboxylic acid with a similar structure.
Uniqueness
But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is unique due to the presence of both the but-2-enedioic acid and guanidine moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
532934-07-9 |
|---|---|
Molekularformel |
C8H15N5O4 |
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
but-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C4H11N5.C4H4O4/c1-9(2)4(7)8-3(5)6;5-3(6)1-2-4(7)8/h1-2H3,(H5,5,6,7,8);1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
LJWOPXNMRHMHNU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)N=C(N)N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


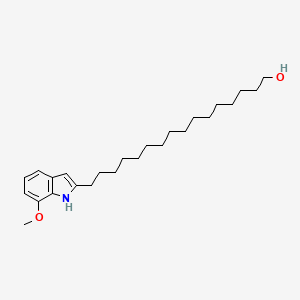
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
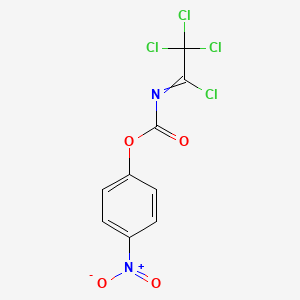


![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
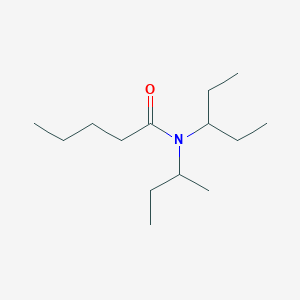

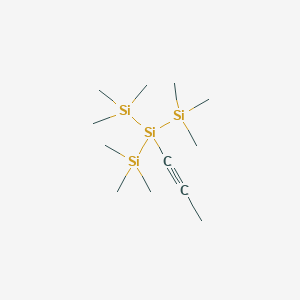
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
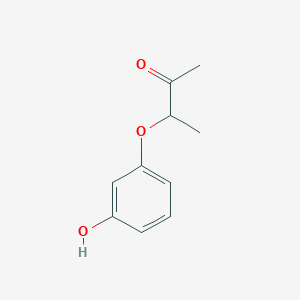
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
